5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the bromopyridine group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions. The bromopyridine group can be introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the oxadiazole ring .
Scientific Research Applications
5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromopyridine and oxadiazole moieties can interact with specific amino acid residues in the target protein, leading to inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: This compound shares the bromopyridine moiety but lacks the oxadiazole ring.
4-(5-Bromopyridin-2-yl)amino-4-oxobutanoic acid: This compound contains a similar bromopyridine group but has a different functional group attached.
Uniqueness
5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the bromopyridine and oxadiazole moieties, which confer distinct electronic and steric properties. These properties make it a versatile building block for various applications in chemistry and biology .
Properties
Molecular Formula |
C8H4BrN3O3 |
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Molecular Weight |
270.04 g/mol |
IUPAC Name |
5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrN3O3/c9-4-1-2-5(10-3-4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |
InChI Key |
HLZVWNNTCBJXTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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